molecular formula C13H18N2O3 B6334368 tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate CAS No. 259262-49-2

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate

Cat. No.: B6334368
CAS No.: 259262-49-2
M. Wt: 250.29 g/mol
InChI Key: QESASQYUJWIMBE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with a pyridin-3-yloxy group and protected by a tert-butyloxycarbonyl (Boc) group. The pyridin-3-yloxy substituent introduces an ether linkage to a pyridine ring, which may enhance solubility or enable hydrogen bonding interactions in biological systems.

Properties

IUPAC Name

tert-butyl 3-pyridin-3-yloxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESASQYUJWIMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with pyridine-3-ol under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the azetidine nitrogen, followed by nucleophilic substitution with pyridine-3-ol . The reaction conditions often require a base such as triethylamine and an inert atmosphere to prevent oxidation.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate is investigated for its potential therapeutic properties. Its structure allows it to act as a building block for the synthesis of various pharmaceutical agents. Research has shown that derivatives of azetidine compounds can exhibit significant biological activity, including analgesic and anti-inflammatory effects, making this compound a valuable intermediate in drug development.

Case Study: A study published in Molecules highlighted the synthesis of azetidine derivatives that demonstrated promising activity against pain pathways similar to that of established analgesics like Meperidine . The incorporation of the pyridinyl group enhances interaction with biological targets, potentially leading to improved efficacy.

Biological Interactions

The compound's ability to modulate biological systems is under investigation, particularly its interactions with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological disorders.

Research Findings: According to patent literature, compounds similar to this compound have been shown to bind effectively to nAChRs, suggesting potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders .

Materials Science

In addition to its medicinal applications, this compound is also explored in materials science for developing new polymers and materials with enhanced properties. Its unique structure allows for functionalization that can lead to materials with specific mechanical or chemical properties.

Application Example: Researchers are investigating the use of azetidine derivatives in creating smart materials that respond to environmental stimuli. The incorporation of the pyridinyl group can impart additional functionalities such as increased solubility or improved thermal stability.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-yloxy group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Azetidine Core

Compounds sharing the azetidine-1-carboxylate core but differing in substituents are summarized below:

Table 1: Comparison of Azetidine-1-carboxylate Derivatives

Compound Name Substituent Yield (%) HRMS (Calc/Obs) Key Properties/Applications Reference
tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate Pyridin-3-yloxy N/A N/A Potential bioactivity, solubility Target
tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p) Indole, methoxycarbonyl 55 367.1628 / 367.1633 Aza-Michael adduct; fluorescent tags
tert-Butyl 3-(1,2,4-triazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4q) 1,2,4-Triazole, methoxycarbonyl 65 319.1377 / 319.1373 High yield; kinase inhibitor motifs
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate Pyrimidin-2-yl N/A N/A Acute toxicity noted; handle with care

Key Observations :

  • Substituent Reactivity : Electron-rich substituents (e.g., indole in 4p) may lower reaction yields (55%) compared to smaller groups like triazoles (65%) due to steric hindrance .
  • Spectroscopic Confirmation : HRMS data for compounds 4p and 4q show high accuracy (Δ < 0.0005), ensuring reliable structural validation .
  • Toxicity : Pyrimidine-substituted analogs exhibit acute toxicity, suggesting pyridin-3-yloxy derivatives may require similar safety precautions .

Heterocyclic Variants: Azetidine vs. Pyrrolidine

Replacing the azetidine core with pyrrolidine (a five-membered ring) alters ring strain and conformational flexibility:

Table 2: Azetidine vs. Pyrrolidine Analogues

Compound Name Heterocycle Pyridine Substituent Molecular Formula Applications Reference
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine 5-bromo-3-dimethoxymethyl-2-yloxy C₂₁H₃₀BrN₂O₅ Glycosylation studies
This compound Azetidine Pyridin-3-yloxy C₁₃H₁₈N₂O₃ Drug discovery Target

Key Observations :

  • Substituent Position : Pyridin-3-yloxy (meta-substitution) vs. pyridin-2-yloxy (ortho-substitution) alters electronic effects and steric interactions .

Functional Group Variations

Hydroxyl/Amino Derivatives:

  • tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (C₉H₁₈N₂O₃, MW 202.25 g/mol): Amino and hydroxymethyl groups enable peptide coupling or bioconjugation, contrasting with pyridin-3-yloxy’s inert ether linkage .
  • tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (Similarity score: 0.94): Hydroxyethyl groups improve hydrophilicity, whereas pyridin-3-yloxy may enhance π-π stacking .

Biological Activity

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate (CAS Number: 259262-49-2) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.3 g/mol
  • Appearance : White to almost white powder
  • Melting Point : 105 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyridine moiety is known to enhance the lipophilicity and bioavailability of compounds, which may contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainActivityMIC (µg/mL)
Staphylococcus aureusInhibitory8
Escherichia coliModerate inhibition16
Pseudomonas aeruginosaWeak inhibition32

The minimum inhibitory concentration (MIC) values suggest that while the compound shows potent activity against Staphylococcus aureus, its effectiveness decreases against other strains like E. coli and P. aeruginosa .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Cell LineIC50 (µM)
MCF-710
HCT11615

The observed cytotoxicity is believed to be mediated through the induction of apoptosis and cell cycle arrest .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various azetidine derivatives, this compound was found to outperform several known antibiotics in inhibiting the growth of resistant strains of S. aureus. The research highlighted the compound's potential as a lead candidate for developing new antibacterial agents .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of this compound in combination with conventional chemotherapy agents. The results indicated that co-treatment with this compound enhanced the efficacy of doxorubicin in MCF-7 cells, suggesting a synergistic effect that warrants further investigation .

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